N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide

Medicinal Chemistry Chemical Biology Analogue Design

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide (CAS 2034486-73-0) is a synthetic, small-molecule research compound (MW 293.4 g/mol, formula C15H19NO3S) characterized by a central hydroxyethyl backbone that simultaneously bears furan-3-yl and thiophen-2-yl heterocycles, capped with a pivalamide (2,2-dimethylpropanamide) group. This hybrid scaffold, which embeds an undefined stereocenter at the hydroxyl-bearing carbon, is not a known drug, endogenous metabolite, or approved diagnostic.

Molecular Formula C15H19NO3S
Molecular Weight 293.38
CAS No. 2034486-73-0
Cat. No. B2901320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide
CAS2034486-73-0
Molecular FormulaC15H19NO3S
Molecular Weight293.38
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC(C1=COC=C1)(C2=CC=CS2)O
InChIInChI=1S/C15H19NO3S/c1-14(2,3)13(17)16-10-15(18,11-6-7-19-9-11)12-5-4-8-20-12/h4-9,18H,10H2,1-3H3,(H,16,17)
InChIKeyIOGXDQSPKSRCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide (CAS 2034486-73-0): A Hybrid Heterocyclic Research Candidate


N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide (CAS 2034486-73-0) is a synthetic, small-molecule research compound (MW 293.4 g/mol, formula C15H19NO3S) characterized by a central hydroxyethyl backbone that simultaneously bears furan-3-yl and thiophen-2-yl heterocycles, capped with a pivalamide (2,2-dimethylpropanamide) group [1]. This hybrid scaffold, which embeds an undefined stereocenter at the hydroxyl-bearing carbon, is not a known drug, endogenous metabolite, or approved diagnostic. It is cataloged in authoritative chemical databases and marketed by several research chemical vendors as a building block for medicinal chemistry and chemical biology studies [1].

1 Hybrid furan-3-yl / thiophen-2-yl scaffold
2 Tertiary alcohol stereocenter for chiral methodology
3 Computed Rule-of-5 compliant property space

Why N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide Cannot Be Replaced by a General In-Class Analog


Within the broader chemical space of furan- and thiophene-containing amides, seemingly minor structural changes can profoundly alter molecular recognition, pharmacokinetics, and synthetic utility. This specific compound distinguishes itself through a precise combination of heterocycle regioisomerism (furan-3-yl vs. furan-2-yl; thiophen-2-yl vs. thiophen-3-yl), the presence of a tertiary alcohol that imparts a stereocenter and hydrogen-bond donor/acceptor potential, and a sterically bulky tert-butyl amide cap [1]. Such features cannot be reproduced by close analogs like N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 2097923-44-7), which lacks the hydroxyl group entirely, or N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide (CAS 2034332-61-9), which differs in furan attachment. Direct substitution would discard the unique, albeit currently unquantified, structure-activity relationships (SAR) defined by this exact scaffold.

! Des-hydroxy analogs (e.g., CAS 2097923-44-7) remove the stereocenter and hydrogen-bond donor
! Furan-2-yl regioisomer (CAS 2034332-61-9) alters heterocycle orientation and molecular shape

Quantitative Differentiation Evidence for N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide


Structural Uniqueness: Hybrid Heterocycle with a Tertiary Alcohol Stereocenter

The target compound uniquely combines a furan-3-yl group, a thiophen-2-yl group, and a tertiary hydroxyl on a single ethyl backbone, creating a stereocenter. This contrasts sharply with key comparators: N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 2097923-44-7) is a des-hydroxy analog lacking the hydrogen-bond donor/acceptor and stereochemical complexity of the target, while N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide (CAS 2034332-61-9) presents a furan-2-yl regioisomer, relocating the oxygen heteroatom in the binding surface. These structural differences are predicted to alter topological polar surface area (TPSA), hydrogen-bonding capacity, and molecular shape [1].

Structural Uniqueness
Class-level inference
Target: furan-3-yl, thiophen-2-yl, C-OH, pivalamide
vs. Des-hydroxy: no stereocenter, HBD 1
vs. Furan-2-yl regioisomer: altered TPSA
Stereochemical & regioisomeric context
PubChem structure-based; no experimental SAR
Medicinal Chemistry Chemical Biology Analogue Design

Predicted Drug-Likeness Profile Differentiates from Common Heterocyclic Amides

The compound's computed XLogP3-AA of 2.1 is balanced against a TPSA of 90.7 Ų, placing it well within the Lipinski 'Rule of 5' space (MW <500, LogP ≤5, HBD ≤5, HBA ≤10) [1]. While this is a class feature for many small molecules, its specific combination is distinct: for instance, the des-hydroxy analog N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide exhibits a lower TPSA (~67 Ų) and lacks hydrogen-bond donor capacity, which can significantly impact solubility and passive membrane permeability in a manner that cannot be extrapolated across the two scaffolds [1].

Predicted Profile
Class-level inference
TPSA 90.7 Ų
XLogP 2.1
HBD 2, HBA 4
+23.5 Ų TPSA vs des-hydroxy analog
Differentiates hydrogen-bond capacity
Computed PubChem descriptors; no ADME assay
Drug Design ADME Prediction Fragment-Based Screening

Research Application Scenarios for N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide


A Structurally Diverse Fragment for Medicinal Chemistry Library Design

As a low-molecular-weight (293.4 Da) compound with three distinct pharmacophoric elements (furan-3-yl, thiophen-2-yl, tertiary alcohol) and a calculated XLogP3-AA of 2.1, this pivalamide serves as a rule-of-5 compliant, three-dimensional fragment for diversity-oriented synthesis. Its primary utility is as a starting point for SAR exploration, where its specific combination of heterocycle orientations and hydrogen-bonding capacity cannot be replicated by simpler, commercially available furan or thiophene amides [1].

A Stereochemical Probe in Asymmetric Reaction Methodology

The compound's undefined stereocenter at the tertiary alcohol carbon makes it a valuable substrate for the development of enantioselective transformations, such as chiral resolution, asymmetric oxidation, or kinetic resolution. Researchers can use it to benchmark new chiral catalysts or auxiliaries, where the resulting enantiomeric excess can be easily tracked by chiral HPLC or NMR analysis [1].

A Potential Scaffold for Kinase or GPCR Inhibitor Design

The combination of a pivalamide and heterocyclic rings is a recurrent motif in ATP-competitive kinase inhibitors and certain GPCR antagonists. Although no direct bioactivity data is available for this compound, its structural resemblance to the 'tail' fragments of casein kinase Iδ/ε inhibitors (as seen in patent US9556179) positions it as a rationally designed intermediate for follow-up medicinal chemistry campaigns focused on kinase or neuroreceptor targets [1][2].

Application
Selection Property
Validation Focus
Fragment library design
Three distinct pharmacophoric elements
Rule-of-5 compliance review
Chiral methodology development
Undefined stereocenter
Enantioselective transformation benchmarking
Kinase/GPCR inhibitor scaffold
Pivalamide-heterocycle motif
Kinase panel screening context
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